1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H10BrFN·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a bromofluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a bromofluorophenyl precursor. One common method is the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropan-1-amines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromofluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
Uniqueness
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUURCMFXGVYGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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